6-MB-cAMP

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

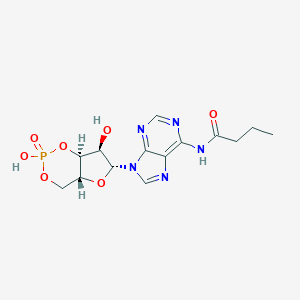

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGDLMUKSMHEQT-FRJWGUMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) |

Source

|

| Record name | Monobutyryl cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60927103 |

Source

|

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13117-60-7, 33116-16-4 |

Source

|

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyryl cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-MB-cAMP: A Selective Protein Kinase A Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes.[1] As a selective agonist for cAMP-dependent Protein Kinase A (PKA), this compound serves as a critical tool for dissecting the intricate signaling pathways governed by PKA, independent of other cAMP effectors like the Exchange protein activated by cAMP (Epac).[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and its relevance in drug discovery and development.

Core Properties and Mechanism of Action

This compound is structurally characterized by a butyryl group attached to the N6 position of the adenine (B156593) ring of cAMP. This modification enhances its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, it mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA.

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP, or an analog like this compound, to the R subunits induces a conformational change, leading to the dissociation of the active C subunits. These liberated C subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.

A key feature of this compound is its selectivity for PKA over Epac, another important cAMP sensor. This selectivity makes it an invaluable tool for researchers aiming to specifically investigate PKA-mediated signaling events without the confounding effects of Epac activation.

Quantitative Data

Precise in-cell activation constants (Ka or EC50) and binding affinities (Kd) for this compound are not extensively documented in the literature and can vary significantly depending on the cell type, experimental conditions, and the presence of phosphodiesterases (PDEs) which degrade cAMP analogs. It is important to note that in vitro measurements of PKA activation by cAMP analogs often show higher affinity (lower EC50) than what is observed in intact cells.[4][5][6] For instance, the in vitro EC50 of cAMP for PKA is in the 100-300 nM range, while in-cell studies suggest a much higher concentration is required for activation.[4][5][6]

| Parameter | Value | Notes |

| PKA Activation Constant (Ka or EC50) | Not consistently reported for this compound. | In-cell activation is generally less sensitive than in vitro. Empirical determination of the optimal concentration for each experimental system is recommended. |

| Binding Affinity (Kd) to PKA Regulatory Subunits | Not consistently reported for this compound. | N6-substituted cAMP analogs are known to have a preference for the RI isoforms of PKA regulatory subunits. |

| Molecular Weight | 397.35 g/mol (free acid) | Varies slightly depending on the salt form (e.g., sodium salt). |

| Formulation | Typically supplied as a lyophilized powder. | Should be dissolved in an appropriate solvent like DMSO or water. |

Signaling Pathways

The primary signaling pathway initiated by this compound is the canonical PKA pathway. Upon activation, the catalytic subunits of PKA can translocate to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, to phosphorylate a wide array of target proteins.

A key downstream target of PKA is the cAMP response element-binding protein (CREB) . Phosphorylation of CREB at Serine 133 by PKA leads to the recruitment of transcriptional co-activators, such as CBP/p300, and subsequent transcription of genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a multitude of cellular processes, including metabolism, proliferation, differentiation, and survival.[7][8][9][10]

Another notable downstream effector is Glycogen Synthase Kinase 3β (GSK-3β) . Studies have shown that this compound can lead to the activation of GSK-3β in the nucleus and an increase in the levels of phosphorylated β-catenin.[3]

Diagram: this compound Signaling Pathway

Caption: The signaling pathway of this compound, a selective PKA activator.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound. Optimal conditions, including concentration and incubation time, should be determined empirically for each specific cell type and experimental setup.

Cell Culture and Treatment

Objective: To treat cultured cells with this compound to activate PKA signaling.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A common starting concentration is 1 mM.[3]

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing this compound to the cells.

-

Incubate the cells for the desired period. Incubation times can range from minutes to several hours (e.g., 5-8 hours).[3]

-

Following incubation, proceed with downstream analysis such as cell lysis for Western blotting or fixation for immunofluorescence.

Diagram: Experimental Workflow for Cell Treatment

Caption: A typical workflow for treating cultured cells with this compound.

Western Blot Analysis of CREB Phosphorylation

Objective: To detect the phosphorylation of CREB at Serine 133 following this compound treatment as an indicator of PKA activation.

Materials:

-

Cell lysates from control and this compound-treated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal loading.

Immunofluorescence Staining for Phosphorylated GSK-3β

Objective: To visualize the subcellular localization of phosphorylated GSK-3β after this compound treatment.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-phospho-GSK-3β (Ser9)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

Treat cells grown on coverslips with this compound as described in Protocol 1.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-phospho-GSK-3β antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize using a fluorescence microscope.

Applications in Research and Drug Development

The selective activation of PKA by this compound makes it a valuable tool in various research areas with direct implications for drug development.

-

Cancer Research: The cAMP-PKA pathway plays a complex, often context-dependent, role in cancer. In some cancers, activation of PKA can inhibit cell growth and induce apoptosis, making PKA-selective agonists a potential therapeutic strategy.[4][6][11] this compound can be used to investigate the role of PKA in the proliferation, differentiation, and survival of specific cancer cell types.

-

Neuroscience: PKA signaling is crucial for synaptic plasticity, learning, and memory.[3] Dysregulation of this pathway has been implicated in neurodegenerative diseases.[5][12] this compound allows researchers to study the specific contributions of PKA to neuronal function and to explore its potential as a therapeutic target for neurological disorders.

-

Cardiovascular Disease: The PKA pathway is a key regulator of cardiac function, including heart rate, contractility, and relaxation.[13][14][15][16] While chronic PKA activation can be detrimental, targeted and transient activation may be beneficial in certain cardiovascular conditions. This compound can be used to elucidate the specific roles of PKA in cardiac myocytes and to evaluate the potential of PKA-modulating therapies.

-

Drug Discovery: this compound can be used in cell-based assays to validate PKA as a therapeutic target and to screen for compounds that modulate PKA activity downstream of receptor activation. Its selectivity allows for the differentiation of on-target effects mediated by PKA from off-target effects or those mediated by other cAMP effectors.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of PKA-mediated signaling pathways. Its cell permeability and specificity for PKA over Epac provide researchers with a means to dissect the complex roles of this kinase in health and disease. For professionals in drug development, this compound is an essential compound for target validation and the elucidation of mechanisms of action for novel therapeutics targeting the cAMP-PKA axis. As our understanding of the intricacies of cAMP signaling continues to grow, the utility of selective probes like this compound will undoubtedly expand, paving the way for new therapeutic interventions across a range of diseases.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. PKA - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astrocytic Calcium and cAMP in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent Kinase 1-dependent Phosphorylation of cAMP Response Element-binding Protein Decreases Chromatin Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Imaging alterations of cardiomyocyte cAMP microdomains in disease [frontiersin.org]

- 12. Astrocytic Calcium and cAMP in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nanodomain cAMP signalling in cardiac pathophysiology: potential for developing targeted therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 6-MB-cAMP in PKA Activation

This guide provides a comprehensive overview of the mechanism by which N6-Monobutyryladenosine-3',5'-cyclic monophosphate (this compound), a site-selective cAMP analog, activates Protein Kinase A (PKA). We will delve into the molecular interactions, quantitative binding data, and detailed experimental protocols relevant to studying this process.

Introduction to Protein Kinase A (PKA) and its Activation

Protein Kinase A is a crucial enzyme in cellular signaling, mediating the effects of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2).[1][3][4] The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.[3][5]

The activation of PKA is initiated by the binding of cAMP to the regulatory subunits. Each regulatory subunit has two distinct cAMP binding domains, designated A and B.[6][7] The binding of cAMP to these sites induces a conformational change in the regulatory subunits, leading to the dissociation of the active catalytic subunits.[2][3][8] These freed catalytic subunits can then phosphorylate a multitude of substrate proteins, thereby regulating a wide array of cellular processes, including metabolism, gene transcription, and cell growth.[1]

Mechanism of Action of this compound

This compound (N6-monobutyryladenosine-3',5'-cyclic monophosphate) is a synthetic analog of cAMP that exhibits site-selectivity, meaning it preferentially binds to one of the two cAMP binding domains on the PKA regulatory subunits. Specifically, this compound shows a preference for the A-site of the RIα isoform of the PKA regulatory subunit.[6]

This site-selective binding provides a powerful tool for dissecting the intricate mechanism of PKA activation. The binding of this compound to the A-site induces specific conformational changes that contribute to the overall activation of the PKA holoenzyme. Studies using NMR have shown that ligand binding to a single site, either A or B, can affect the interdomain helices that are crucial for interaction with the catalytic subunit.[6] This indicates an allosteric communication between the two binding sites, where the binding of an analog to one site can influence the structure and binding affinity of the other.[6]

The ability of this compound to selectively target a specific binding domain allows researchers to study the individual contributions of each site to the cooperative process of PKA activation.

Quantitative Data: Binding Affinity and Activation Constants

The interaction of this compound with PKA regulatory subunits has been quantified using various biophysical techniques. The following table summarizes the key quantitative data for the interaction of Nthis compound (a closely related and often interchangeably used analog) with the RIα subunit. For comparison, data for the natural activator, cAMP, is also included.

| Ligand | PKA Isoform | Binding Site | Kd (nM) | Ka (nM) | Method |

| Nthis compound | RIα | A-site selective | - | - | NMR[6] |

| cAMP | RIIβ | - | - | 610 | Holoenzyme Activation Assay[9] |

| cAMP | RIα | - | - | - | - |

Experimental Protocols

PKA Kinase Activity Assay (Non-Radioactive, ELISA-based)

This protocol outlines a method for quantifying PKA activity using a specific substrate peptide and a phospho-specific antibody.[10]

Materials:

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)

-

Purified PKA or cell lysate containing PKA

-

This compound

-

ATP

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.[10] Determine the protein concentration of the lysates.

-

Assay Setup:

-

Add the appropriate buffers and the PKA-specific substrate peptide (pre-coated on the microplate wells) to each well.

-

Add the desired concentration of this compound or other activators to the respective wells.

-

Add the cell lysate or purified PKA to the wells.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 90 minutes).

-

Detection:

-

Wash the wells to remove ATP and non-bound components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.[10]

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[10]

-

Wash the wells and add TMB substrate. Allow color to develop for 30-60 minutes.[10]

-

Stop the reaction with the provided stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11] This protocol describes how to measure the binding kinetics of this compound to a PKA regulatory subunit.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKA regulatory subunit (ligand)

-

This compound (analyte)

-

Immobilization buffers (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.[12]

-

Inject the purified PKA regulatory subunit over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in running buffer. The concentration range should span from 10-fold below to 10-fold above the expected Kd.[11]

-

Inject the different concentrations of this compound over the immobilized ligand surface at a constant flow rate.

-

Include a buffer-only injection as a control (blank).

-

-

Data Collection: Monitor the change in resonance units (RU) in real-time to generate sensorgrams for each concentration.

-

Data Analysis:

-

Subtract the blank sensorgram from the analyte sensorgrams.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[13][14]

Materials:

-

Isothermal titration calorimeter

-

Purified PKA regulatory subunit

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

ITC Experiment:

-

Load the PKA regulatory subunit into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Visualizations

Caption: PKA activation by the site-selective analog this compound.

Caption: Workflow for a non-radioactive PKA kinase activity assay.

References

- 1. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RIIβ regulatory subunit of protein kinase A binds to cAMP response element: An alternative cAMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping intersubunit interactions of the regulatory subunit (RIalpha) in the type I holoenzyme of protein kinase A by amide hydrogen/deuterium exchange mass spectrometry (DXMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. dhvi.duke.edu [dhvi.duke.edu]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

6-MB-cAMP: A Technical Guide to its Discovery, Chemical Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N6-Monobutyryladenosine 3',5'-cyclic monophosphate (6-MB-cAMP), a pivotal tool in cellular signaling research. As a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), this compound serves as a selective activator of Protein Kinase A (PKA), enabling the elucidation of cAMP-mediated signaling pathways. This document details the discovery of this compound, its chemical and physical properties, and provides in-depth experimental protocols for its synthesis, purification, and biological application.

Discovery and Historical Context

The development of acylated derivatives of cyclic nucleotides was pioneered by Dr. Théodore Posternak and his colleague G. Weimann. Their work in the early 1970s aimed to create analogs of cAMP with improved lipophilicity, allowing for better penetration of cell membranes. This research, published in the 1974 volume of "Methods in Enzymology," laid the groundwork for the synthesis of a variety of N6-substituted cAMP derivatives, including this compound.[1]

Subsequent research in 1977 further illuminated the significance of N6-acylated cAMP analogs. Studies on the metabolism of N6,O2'-dibutyryl-cAMP (db-cAMP), a widely used cell-permeable cAMP derivative, revealed that it is metabolized within cells to N6-monobutyryl-cAMP (this compound).[2][3] This discovery was crucial as it identified this compound as an active metabolite responsible for the biological effects previously attributed solely to db-cAMP.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure features a butyryl group attached to the N6 position of the adenine (B156593) ring, which significantly increases its lipophilicity compared to cAMP. This modification allows it to passively diffuse across cell membranes.

| Property | Value | Reference |

| Chemical Name | N6-Monobutyryladenosine 3',5'-cyclic monophosphate | |

| Synonyms | This compound, N6-Butyryl-cAMP | |

| Molecular Formula | C₁₄H₁₈N₅O₇P | |

| Molecular Weight | 403.30 g/mol | |

| CAS Number | 31966-36-0 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and DMSO | |

| Storage | Store at -20°C for long-term stability | |

| Purity (Typical) | ≥98% (by HPLC) |

Mechanism of Action: The cAMP/PKA Signaling Pathway

This compound functions as a direct activator of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway. This pathway is a fundamental mechanism for cellular regulation in response to a variety of extracellular signals.

The canonical cAMP/PKA signaling cascade is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR) on the cell surface. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA.

PKA is a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.

Experimental Protocols

Synthesis of N6-Monobutyryl-cAMP

The following protocol is adapted from the general methods described by Posternak and Weimann for the acylation of cyclic nucleotides.

Materials:

-

Adenosine 3',5'-cyclic monophosphate (cAMP)

-

Butyric anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dowex 1 (formate form) ion-exchange resin

-

Formic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve cAMP in anhydrous pyridine.

-

Add a molar excess of butyric anhydride to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, evaporate the pyridine under reduced pressure.

-

Dissolve the residue in a minimal amount of water.

-

Apply the solution to a Dowex 1 (formate form) column.

-

Wash the column with water to remove unreacted starting materials and byproducts.

-

Elute the N6-monobutyryl-cAMP with a linear gradient of formic acid (e.g., 0 to 2 M).

-

Collect the fractions and monitor for the presence of the product using UV spectrophotometry (λmax ≈ 267 nm).

-

Pool the fractions containing the purified product and lyophilize to obtain this compound as a white powder.

-

The final product can be further purified by recrystallization from ethanol/diethyl ether.

In Vitro Protein Kinase A (PKA) Activity Assay

This protocol describes a common method for measuring PKA activity using a synthetic peptide substrate (Kemptide) and radiolabeled ATP.[4][5][6]

Materials:

-

Purified PKA or cell lysate containing PKA

-

This compound

-

Kemptide (LRRASLG)

-

[γ-³²P]ATP

-

PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing PKA reaction buffer, Kemptide, and the sample containing PKA.

-

To activate PKA, add a known concentration of this compound to the reaction mixture. For basal activity, add buffer instead.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Place the dried P81 paper into a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKA activity.

Cell Permeability Assay

This protocol outlines a general method to assess the cell permeability of this compound using High-Performance Liquid Chromatography (HPLC).[7]

Materials:

-

Cultured cells (e.g., HeLa, CHO)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (for cell lysis)

-

HPLC system with a reverse-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in a suitable buffer like triethylammonium (B8662869) acetate)

Procedure:

-

Plate cells in a culture dish and grow to a desired confluency.

-

Replace the culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a specific time period (e.g., 1 hour).

-

At the end of the incubation, quickly wash the cells with ice-cold PBS to remove extracellular this compound.

-

Lyse the cells using a suitable method (e.g., addition of perchloric acid).

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

Analyze the supernatant (containing the intracellular fraction) and a sample of the incubation medium (extracellular fraction) by reverse-phase HPLC.

-

Quantify the peak corresponding to this compound in both intracellular and extracellular fractions to determine the extent of its cellular uptake.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of cAMP-mediated signaling. Its enhanced cell permeability and specific activation of PKA allow for precise manipulation and study of this fundamental cellular pathway. The information and protocols provided in this technical guide offer a solid foundation for the effective utilization of this compound in a variety of research applications, from basic cell biology to drug discovery and development.

References

- 1. The preparation of acylated derivatives of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renal metabolism of N6,O2'-dibutyryl adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and properties of N6-monobutyryl adenosine 5'-monophosphate. A major hepatic metabolite of N6,O2'-dibutyryl cyclic adenosine 3':5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of N6-Monobutyryl-cAMP (6-MB-cAMP) in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation.[1][2] The cellular effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and the more recently discovered Exchange Protein directly Activated by cAMP (Epac).[1][3][4] Distinguishing the individual contributions of these two pathways is crucial for a comprehensive understanding of cAMP signaling and for the development of targeted therapeutics. N6-monobutyryl-cAMP (6-MB-cAMP) has emerged as a valuable pharmacological tool for this purpose. This in-depth technical guide provides a comprehensive overview of the role of this compound in cAMP signaling, its mechanism of action, and its application in experimental research.

This compound: A Selective PKA Activator

This compound is a cell-permeable analog of cAMP.[5] Its key characteristic is its selective activation of PKA without stimulating the activity of Epac.[5][6] This selectivity makes it an indispensable tool for researchers seeking to isolate and study PKA-dependent signaling events, effectively acting as a negative control for Epac activation.[5]

Mechanism of Action

The second messenger cAMP is synthesized from ATP by adenylyl cyclase and exerts its effects by binding to its downstream targets.[2] In the canonical PKA pathway, the inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits.[7] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[7][8] These catalytic subunits are then free to phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and triggering downstream cellular responses.[1]

This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA and inducing the release of the catalytic subunits. Its butyryl modification enhances its lipophilicity, allowing it to permeate cell membranes more readily than cAMP itself.

In contrast, Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3][9] Upon binding cAMP, Epac undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades.[3][10] Crucially, this compound does not bind to or activate Epac, allowing for the specific interrogation of the PKA branch of the cAMP signaling network.[5]

Quantitative Data

While extensive quantitative data for this compound is dispersed throughout the literature, the following tables summarize key parameters based on available information. It is important to note that specific values such as Kd (dissociation constant) and EC50 (half-maximal effective concentration) can vary depending on the experimental conditions, including the specific PKA isoform and the assay used.

| Parameter | Value/Description | Reference(s) |

| Target | Protein Kinase A (PKA) | [5] |

| Mechanism of Action | Binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. | [7][8] |

| Selectivity | Selective for PKA; does not activate Exchange Protein directly Activated by cAMP (Epac). | [5][6] |

| Cell Permeability | Yes, due to the lipophilic butyryl group. | [5] |

| Compound | Target(s) | Reported EC50 / Ka / Kd | Reference(s) |

| cAMP | PKA, Epac | Ka for PKA holoenzyme is in the range of 100-300 nM in vitro, though the apparent activation constant in cells can be significantly higher (in the micromolar range). | [11] |

| This compound | PKA | Potently activates PKA. While specific tabulated Kd or EC50 values are not consistently reported across the literature, it is consistently used as a potent and selective PKA activator in cellular and in vitro assays. | [5][6] |

| 8-pCPT-2'-O-Me-cAMP | Epac | A potent and selective activator of Epac. The EC50 for Epac1 activation is approximately 2.2 µM, which is significantly lower than that for PKA activation. | [12][13] |

Experimental Protocols

In Vitro PKA Kinase Activity Assay using Kemptide

This protocol describes a method to measure the kinase activity of PKA in response to this compound using a synthetic peptide substrate, Kemptide (LRRASLG). The assay can be performed using either a radioactive (32P-ATP) or non-radioactive (e.g., fluorescence-based) method.[14][15]

Materials:

-

Purified PKA holoenzyme or catalytic subunit

-

This compound

-

Kemptide peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP (for non-radioactive assays) or [γ-32P]ATP (for radioactive assays)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Stop solution (e.g., for radioactive assays, 75 mM phosphoric acid)

-

P81 phosphocellulose paper (for radioactive assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Kemptide, and a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to different reaction tubes to generate a dose-response curve. Include a negative control without this compound.

-

Add the purified PKA holoenzyme to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (or [γ-32P]ATP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

For radioactive assays:

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[14]

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay):

-

Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[15]

-

-

Data Analysis: Plot the measured PKA activity against the concentration of this compound to determine the EC50.

Cell-Based CRE-Luciferase Reporter Assay

This assay measures the activation of the PKA pathway in living cells by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP-response element (CRE).[16][17][18]

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the CRE-luciferase reporter cells into a 96-well white, clear-bottom plate at a suitable density (e.g., 30,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound and forskolin in serum-free medium.

-

Replace the culture medium with the medium containing the different concentrations of this compound or forskolin. Include an untreated control.

-

Incubate the cells for a period sufficient to allow for gene expression (e.g., 5-6 hours) at 37°C in a CO2 incubator.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for approximately 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the fold induction of luciferase expression relative to the untreated control. Plot the fold induction against the concentration of this compound to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

cAMP Signaling Pathway

The following diagram illustrates the central role of cAMP and its downstream effectors, PKA and Epac.

Caption: The cAMP signaling pathway, illustrating the divergence to PKA and Epac.

PKA Activation by this compound

This diagram details the specific mechanism of PKA activation by this compound.

Caption: Mechanism of PKA activation by the selective agonist this compound.

Experimental Workflow to Differentiate PKA and Epac Signaling

This workflow outlines a typical experimental strategy to distinguish between PKA- and Epac-mediated cellular responses using selective activators.

Caption: Workflow for dissecting PKA vs. Epac signaling using selective activators.

Conclusion

This compound is a powerful and indispensable tool for researchers investigating the complex and multifaceted world of cAMP signaling. Its ability to selectively activate PKA without affecting Epac provides a clear and effective means to dissect the relative contributions of these two major downstream pathways. By employing the experimental approaches and understanding the signaling context outlined in this guide, scientists can gain deeper insights into the specific roles of PKA in health and disease, paving the way for the development of more targeted and effective therapeutic interventions.

References

- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP increases Ca2+-dependent exocytosis through both PKA and Epac2 in mouse melanotrophs from pituitary tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. resources.amsbio.com [resources.amsbio.com]

A Technical Guide to the Foundational Research on 6-MB-cAMP and PKA Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on N6-monobutyryl-cyclic AMP (6-MB-cAMP) and its interaction with the isoforms of cAMP-dependent protein kinase (PKA). This document summarizes key quantitative data, details experimental methodologies for studying these interactions, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PKA and Isoform Specificity

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a multitude of cellular processes, with one of its primary effectors being cAMP-dependent protein kinase (PKA). The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active catalytic subunits, which can then phosphorylate downstream target proteins.

In mammals, there are four major isoforms of the PKA regulatory subunit: RIα, RIβ, RIIα, and RIIβ. These isoforms exhibit distinct tissue distribution, subcellular localization, and biochemical properties, including different affinities for cAMP and the catalytic subunits. This isoform diversity allows for precise spatial and temporal control of PKA signaling, making the development of isoform-selective PKA activators a key area of research for targeted therapeutic interventions. This compound, an N6-substituted analog of cAMP, has been investigated for its potential to selectively activate certain PKA isoforms.

Quantitative Analysis of this compound Interaction with PKA Isoforms

The isoform selectivity of cAMP analogs is determined by their differential binding affinities (Kd) or activation constants (EC50) for the various PKA regulatory subunit isoforms. While comprehensive quantitative data for this compound across all four PKA isoforms in a single study is limited, the available research indicates a preferential activation of certain isoforms.

Studies have shown that N6-substituted cAMP analogs, such as this compound, tend to selectively activate the RIIβ holoenzyme. A related compound, N4-monobutyryl-cCMP, has been reported to be a full and moderate-potency activator of both PKA RIα and RIIα in vitro, suggesting that N6-monobutyryl-cAMP is also likely active towards these isoforms.[1]

Table 1: Reported Activation Data for N6-substituted cAMP Analogs and Related Compounds with PKA Isoforms

| Compound | PKA Isoform | Parameter | Value | Reference |

| N6-substituted cAMP analogs (general) | RIIβ | Selectivity | Preferential Activation | [2] |

| N4-monobutyryl-cCMP | RIα | Activation | Full, moderate potency | [1] |

| N4-monobutyryl-cCMP | RIIα | Activation | Full, moderate potency | [1] |

Note: Specific Kd or EC50 values for this compound across all four isoforms require further dedicated experimental determination.

Signaling Pathway of PKA Activation by this compound

The canonical PKA signaling pathway is initiated by the binding of an extracellular signal to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This compound, as a cell-permeable analog, can bypass the initial steps of this cascade and directly activate PKA by binding to the regulatory subunits.

Experimental Protocols for Determining PKA Isoform Selectivity

Several biophysical techniques can be employed to quantitatively assess the binding affinity and activation potency of this compound for the different PKA isoforms. The following sections provide detailed methodologies for three key experimental approaches.

Fluorescence Anisotropy/Polarization Assay

This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. In the context of PKA, a fluorescently labeled peptide inhibitor of PKA (e.g., a derivative of PKI) can be used. In the absence of an activator, the catalytic subunit is bound to the regulatory subunit. Upon addition of this compound, the catalytic subunit is released and can bind to the fluorescent peptide, causing an increase in fluorescence anisotropy.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare purified recombinant PKA holoenzymes for each isoform (RIα, RIβ, RIIα, RIIβ).

-

Synthesize or obtain a high-affinity fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20).

-

Prepare a concentrated stock solution of this compound and perform serial dilutions to create a range of concentrations.

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM ATP, and 0.005% Triton X-100).

-

-

Assay Procedure:

-

In a 384-well microplate, add a fixed concentration of each PKA holoenzyme isoform and the fluorescently labeled peptide to the assay buffer.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence anisotropy using a plate reader equipped with appropriate polarization filters.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the this compound concentration for each PKA isoform.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required for half-maximal activation.

-

Compare the EC50 values across the different isoforms to determine the selectivity of this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow:

Detailed Methodology:

-

Immobilization:

-

Covalently immobilize each purified PKA regulatory subunit isoform onto a separate flow cell of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left as a reference or immobilized with a control protein.

-

-

Binding Measurement:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, allowing for association.

-

Switch to flowing only the running buffer over the chip to monitor the dissociation of the compound.

-

After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte.

-

-

Data Analysis:

-

The instrument software will generate sensorgrams (response units vs. time) for each concentration of this compound.

-

Perform reference subtraction and buffer blank corrections.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

-

Calculate the equilibrium dissociation constant (Kd) for each isoform.

-

Compare the Kd values to assess the binding affinity and selectivity of this compound.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Prepare highly pure and concentrated solutions of each PKA regulatory subunit isoform and this compound in the exact same buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). Buffer mismatch can lead to significant artifacts.

-

Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

Load the PKA isoform solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of this compound into the PKA solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The instrument records the heat released or absorbed during each injection, generating a titration thermogram.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Compare the Kd values and thermodynamic signatures across the different PKA isoforms to understand the basis of selectivity.

-

Logical Relationship of Isoform Selectivity

The selectivity of this compound for different PKA isoforms arises from subtle differences in the amino acid residues lining the cAMP-binding pockets of the regulatory subunits. The N6-position of the adenine (B156593) ring in cAMP analogs is a key determinant for isoform-specific interactions.

Conclusion

The study of this compound and its interaction with PKA isoforms is crucial for the development of targeted therapies that can modulate specific PKA signaling pathways. This technical guide provides a foundational understanding of the quantitative aspects, experimental methodologies, and underlying principles governing the isoform selectivity of this important cAMP analog. Further research to obtain a complete quantitative profile of this compound across all PKA isoforms will be invaluable for advancing our knowledge and therapeutic applications in this field.

References

- 1. N4-monobutyryl-cCMP activates PKA RIα and PKA RIIα more potently and with higher efficacy than PKG Iα in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Membrane Permeability of 6-MB-cAMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of N6-Monobutyryl-cAMP (6-MB-cAMP), a crucial cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Understanding the mechanisms of its cellular uptake and its subsequent activation of intracellular signaling pathways is paramount for its application in research and drug development. This document details the physicochemical properties influencing its membrane transport, outlines key experimental protocols for its study, and presents available quantitative data for related cAMP analogs to serve as a comparative reference.

Introduction to this compound

This compound is widely utilized as a cell-permeable cAMP agonist to mimic the effects of the endogenous second messenger, cAMP.[1] Its enhanced lipophilicity, due to the monobutyryl substitution, facilitates its passage across the plasma membrane, allowing for the direct activation of intracellular cAMP effectors. This property makes it an invaluable tool for investigating the roles of cAMP in various cellular processes without the need for stimulating adenylyl cyclase or inhibiting phosphodiesterases.

Physicochemical Properties and Membrane Permeability

The ability of this compound to traverse the cell membrane is intrinsically linked to its physicochemical characteristics, primarily its lipophilicity. While direct quantitative permeability data for this compound is not extensively available in the reviewed literature, the principles governing the transport of similar cAMP analogs provide a strong framework for understanding its behavior.

Lipophilicity: The addition of the butyryl group increases the lipophilicity of the cAMP molecule, a key factor for passive diffusion across the lipid bilayer of the cell membrane. The lipophilicity of a compound is often expressed as the logarithm of its partition coefficient (logP). While a specific experimentally determined logP value for this compound is not readily found, it is established that increased lipophilicity generally correlates with enhanced membrane permeability for cAMP analogs.

Mechanism of Transport: The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion, driven by the concentration gradient between the extracellular and intracellular environments. However, the involvement of membrane transporters cannot be entirely ruled out and may vary depending on the cell type. One study noted that unlike some other cAMP analogs, this compound did not inhibit the Nod uptake transporter, suggesting it may not be a substrate for this particular transporter.[2]

Signaling Pathways of this compound

Once inside the cell, this compound activates the same downstream effectors as endogenous cAMP. The two primary signaling pathways initiated by this compound are the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

PKA Pathway: this compound binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation.[3][4][5]

Epac Pathway: this compound can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Activated Epac promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent modulation of processes such as cell adhesion, secretion, and proliferation.[3]

Data Presentation: Comparative Permeability of cAMP Analogs

While specific quantitative data for this compound is limited, the following table summarizes the lipophilicity and membrane permeability of other commonly used cAMP analogs. This data, obtained from various cell types and experimental conditions, can serve as a valuable reference for estimating the potential intracellular concentration of this compound. It is important to note that a direct comparison of absolute values should be made with caution due to the different experimental systems used.

| cAMP Analog | Lipophilicity (logP or log Kw) | Cell Type | Extracellular Concentration | Intracellular Concentration (% of Extracellular) | Reference |

| 8-Br-cAMP | 1.35 | Rat C6 Glioma | Not specified | ~8% | [2] |

| 8-pCPT-cAMP | 2.65 | Rat C6 Glioma | Not specified | ~22% | [2] |

| Dibutyryl-cAMP (dbcAMP) | Not specified | Not specified | 1 mM | 3-5% | [2] |

| N6-monobutyryl-cAMP | Not specified | Not specified | (from 1 mM dbcAMP) | ~0.7 µM (absolute) | [2] |

Note: The intracellular concentration of N6-monobutyryl-cAMP was measured after the application of its precursor, dibutyryl-cAMP (dbcAMP), and represents a metabolic product rather than direct permeation.

Experimental Protocols

To facilitate the investigation of this compound's membrane permeability and its intracellular effects, this section provides detailed methodologies for key experiments.

Measurement of Intracellular this compound Concentration

5.1.1. FRET-Based Live-Cell Imaging

Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful technique for real-time monitoring of intracellular cAMP levels. This protocol utilizes a genetically encoded cAMP sensor, such as Epac-based FRET sensors (e.g., CFP-Epac-YFP), expressed in living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy.

-

Expression vector for a FRET-based cAMP sensor.

-

Transfection reagent.

-

Live-cell imaging buffer (e.g., HBSS).

-

This compound stock solution.

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores).

-

Image analysis software.

Procedure:

-

Cell Transfection: Transfect the cells with the FRET sensor plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for sensor expression.

-

Image Acquisition Setup: Mount the dish with transfected cells on the microscope stage. Maintain cells at 37°C and 5% CO2.

-

Baseline Measurement: Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., YFP) channels before the addition of this compound.

-

Stimulation: Add this compound to the imaging buffer at the desired final concentration.

-

Time-Lapse Imaging: Acquire a time series of images in both donor and acceptor channels to monitor the change in FRET signal over time. A decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence) indicates an increase in intracellular cAMP.

-

Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for each time point. Normalize the FRET ratio to the baseline to quantify the change in intracellular cAMP concentration. Calibration curves can be generated using known concentrations of cAMP in cell lysates to estimate the absolute intracellular concentration.[6][7]

5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of the total intracellular cAMP concentration from cell lysates.

Materials:

-

Cultured cells.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

Commercial cAMP ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with cold PBS and then lyse them using the lysis buffer provided in the ELISA kit or a suitable alternative.

-

ELISA Protocol: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the cAMP concentration in the samples based on the standard curve generated with known cAMP concentrations.[8][9][10]

Assessment of Membrane Permeability

5.2.1. Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption and permeability.

Materials:

-

Caco-2 cells.

-

Transwell inserts.

-

Cell culture medium.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound.

-

Analytical method for quantifying this compound (e.g., LC-MS/MS).

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer Yellow.

-

Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound in transport buffer to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C. e. At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.[11]

-

PKA Activation Assay

5.3.1. Western Blotting for Substrate Phosphorylation

This method assesses PKA activation by measuring the phosphorylation of known PKA substrates.

Materials:

-

Cultured cells.

-

This compound.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against a phosphorylated PKA substrate (e.g., phospho-CREB) and the total protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total PKA substrate.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of cAMP signaling in cellular physiology and pathophysiology. Its membrane permeability is a key feature that allows for the direct and controlled activation of intracellular PKA and Epac pathways. While direct quantitative permeability data for this compound remains to be comprehensively documented, the experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its cellular uptake and downstream signaling effects. Further studies focusing on the precise quantification of this compound's permeability coefficient across various cell types will be instrumental in refining its application in both basic research and drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. biolog.de [biolog.de]

- 3. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of N6-monobutyryl-cyclic AMP on glutamate decarboxylase activity in fetal rat brain cells and glial tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Archive App | CDC [archive.cdc.gov]

- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of cAMP-mediated intracellular signaling in regulating Na+ uptake in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 10. Influence of extracellular ion concentration on the intracellular accumulation of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of cAMP on the cell membrane potential and intracellular ion activities in proximal tubule of Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-MB-cAMP in the Site-Selective Activation of PKA Type II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N6-monobutyryl-cAMP (6-MB-cAMP), a crucial analog of cyclic adenosine (B11128) monophosphate (cAMP), and its specific role in the activation of the A site of Protein Kinase A (PKA) type II. This document synthesizes key quantitative data, details experimental protocols for studying its mechanism of action, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to PKA and its Activation

Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signal transduction, mediating the effects of a wide range of hormones and neurotransmitters.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[2][3] In mammals, there are two major types of PKA, type I (PKA-I) and type II (PKA-II), distinguished by their respective regulatory subunits (RI and RII).[1] Each regulatory subunit contains two tandem cAMP-binding domains, designated A and B.[1] The binding of cAMP to these domains induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the catalytic subunits.[3][4]

This compound: A Site-Selective Activator

N6-monobutyryl-cAMP (referred to as this compound in the context of this guide) is a derivative of cAMP that exhibits selectivity for the A site of PKA regulatory subunits.[2][5] While extensively studied for its potent activation of PKA type I, N6-substituted analogs like this compound are known to have a general preference for the A site across both PKA type I and type II isoforms.[5] This selectivity is attributed to the hydrophobic pocket surrounding the N6 position of the adenine (B156593) ring in the A site, which can accommodate the butyryl group.

Quantitative Analysis of this compound Interaction with PKA